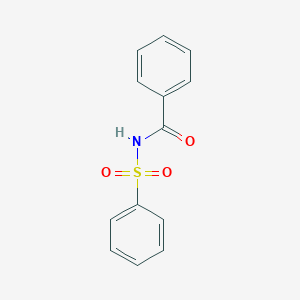

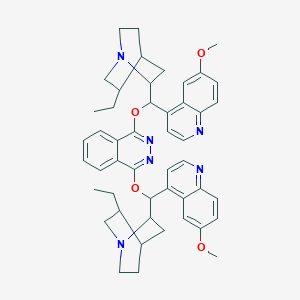

1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine

Overview

Description

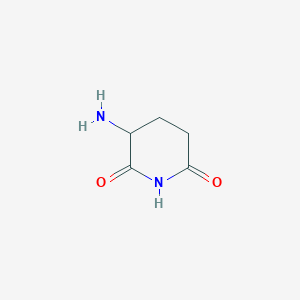

DHQ)2PHAL is a modified cinchona alkaloid.

Scientific Research Applications

Asymmetric Dihydroxylation Catalyst

“(DHQ)2PHAL” is widely used as a ligand for the Sharpless asymmetric dihydroxylation reaction . This reaction is a method for the stereoselective synthesis of vicinal diols from olefins .

Chemoselective N-Allylic Alkylation of Indoles

“(DHQ)2PHAL” can be used as a catalyst in the asymmetric and chemoselective N-allylic alkylation of indoles with Morita-Baylis-Hillman carbonates . This process forms pyrrolo[1,2-a]indole and pyrrolo[3,2,1-ij]quinoline derivatives .

Synthesis of (S)-α-Benzoyloxy Carboxylic Acids

“(DHQ)2PHAL” can be used as a ligand for the osmium-catalyzed Sharpless asymmetric dihydroxylation step of (S)-α-benzoyloxy carboxylic acids multistep synthesis .

Synthesis of N-Carbamate Protected R-Arylglycinols

“(DHQ)2PHAL” can be used as a ligand for the carbamate-based asymmetric aminohydroxylation of styrene derivatives to form N-carbamate protected R-arylglycinols .

Osmium Trioxide Catalyzed Asymmetric Dihydroxylation of Olefins

“(DHQ)2PHAL” can be used as a ligand for osmium trioxide catalyzed asymmetric dihydroxylation of olefins . This reaction is a key step in the synthesis of many complex organic molecules.

Palladium Catalyzed Suzuki-Miyaura Coupling

“(DHQ)2PHAL” can be used as a ligand for palladium-catalyzed Suzuki-Miyaura coupling of aryl/heteroaryl halides with aryl boronic acids in aqueous medium and in the absence of phosphine/organic solvent . This reaction is a powerful tool for the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

(DHQ)2PHAL, also known as Hydroquinine 1,4-phthalazinediyl diether, is a modified cinchona alkaloid . It primarily targets olefins, a class of compounds that contain carbon-carbon double bonds .

Mode of Action

(DHQ)2PHAL acts as a chiral ligand in asymmetric reactions . It is used in the asymmetric and chemoselective N-allylic alkylation of indoles with Morita-Baylis-Hillman carbonates to form pyrrolo[1,2-a]indole and pyrrolo[3,2,1-ij]quinoline derivatives .

Biochemical Pathways

The compound plays a crucial role in the osmium-catalyzed Sharpless asymmetric dihydroxylation of olefins . This process introduces two vicinal hydroxy groups, endowing prochiral olefinic carbon(s) with chirality .

Result of Action

The result of (DHQ)2PHAL’s action is the formation of chiral products with high enantioselectivity . This means that one enantiomer is formed preferentially, which is crucial in the synthesis of pharmaceuticals, as different enantiomers of a molecule can have different biological activities.

Action Environment

The action of (DHQ)2PHAL can be influenced by various environmental factors. For instance, it should be kept in a dark place and sealed in dry conditions to prevent degradation and formation of decomposition products . Moreover, it is soluble in nonpolar solvents like dichloromethane, benzene, and ether, but insoluble in water , which can affect its efficacy in different reaction environments.

properties

IUPAC Name |

4-[(R)-[(2R,4R,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-1-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30+,31-,32+,43-,44-,45-,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCBLVFHJWOYDN-PPIALRKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679582 | |

| Record name | (3alpha)-6'-Methoxy-9-[(4-{[(4beta)-6'-methoxy-10,11-dihydrocinchonan-9-yl]oxy}phthalazin-1-yl)oxy]-10,11-dihydrocinchonan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine | |

CAS RN |

140924-50-1 | |

| Record name | (3alpha)-6'-Methoxy-9-[(4-{[(4beta)-6'-methoxy-10,11-dihydrocinchonan-9-yl]oxy}phthalazin-1-yl)oxy]-10,11-dihydrocinchonan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.